2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride

Salt selection Stoichiometry Medicinal chemistry

Research labs face stoichiometric errors when substituting salt forms of this kinase inhibitor building block. 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride solves this with exactly 2.0 eq HCl per molecule, enabling precise base coupling. - Delivers exact 2.0 eq HCl for predictable amide coupling and Boc-protection - Computed LogP 1.85, TPSA 29.85 Ų - CNS drug-like space - Free-flowing crystalline solid; stable at 2-8°C for automated parallel synthesis

Molecular Formula C7H10Cl2F3N3
Molecular Weight 264.07 g/mol
CAS No. 1311254-51-9
Cat. No. B1424851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride
CAS1311254-51-9
Molecular FormulaC7H10Cl2F3N3
Molecular Weight264.07 g/mol
Structural Identifiers
SMILESC1CN2C=C(N=C2CN1)C(F)(F)F.Cl.Cl
InChIInChI=1S/C7H8F3N3.2ClH/c8-7(9,10)5-4-13-2-1-11-3-6(13)12-5;;/h4,11H,1-3H2;2*1H
InChIKeyNWCODVVXJNWZAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Preferred Heterocyclic Building Block for Kinase Discovery


2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride (CAS 1311254-51-9) is a saturated bicyclic heterocycle belonging to the imidazo[1,2-a]pyrazine class, supplied as a crystalline dihydrochloride salt with molecular formula C₇H₁₀Cl₂F₃N₃ and molecular weight 264.07 g/mol . The core scaffold is recognized in medicinal chemistry as a privileged structure for kinase inhibitor discovery, including SYK, BTK, PI3K, and TRPC5 programs [1], and the 2-trifluoromethyl substituent imparts enhanced metabolic stability and lipophilicity relative to unsubstituted or alkyl-substituted analogs [2]. This specific salt form is cataloged primarily as a research intermediate and building block, with typical vendor purity specifications of 95–97% .

1

Dihydrochloride salt provides exact 2.0 HCl equivalents per scaffold, enabling accurate stoichiometry in amide coupling and reductive amination workflows.

2

2-Trifluoromethyl substituent on a tetrahydroimidazo[1,2-a]pyrazine core supports kinase (SYK, BTK, PI3K) and TRPC5 inhibitor discovery programs.

3

Typical vendor purity 95–97% meets medicinal chemistry building block requirements; crystalline solid suitable for automated library synthesis and scale-up.

Why Salt Form Substitution Fails in Synthesis Workflows


The three commercially available forms of this scaffold—free base (CAS 126069-70-3, MW 191.15), monohydrochloride (CAS 911064-58-9, MW 227.62), and dihydrochloride (CAS 1311254-51-9, MW 264.07)—are not interchangeable for quantitative research or scale-up chemistry [1]. The dihydrochloride salt delivers exactly two equivalents of HCl per molecule of free base, which directly determines reaction stoichiometry in amide coupling, reductive amination, or Boc-protection steps where the number of basic nitrogen sites matters [2]. Substituting the monohydrochloride for the dihydrochloride without correction introduces a 1.0-equivalent error in base requirement for neutralization, which can lead to incomplete conversion or side-product formation. Furthermore, the dihydrochloride exhibits a computed LogP of 1.85 and TPSA of 29.85 Ų , values that differ from the free base (LogP ~0.0, TPSA ~29.85 Ų) [3] and influence solubility, partitioning, and salt-form-dependent crystallinity. These quantitative differences make uncontrolled substitution a source of experimental irreproducibility in both medicinal chemistry and process development.

Property
Dihydrochloride (this product)
Free Base
Monohydrochloride
HCl equivalents per molecule
2.0 eq
0 eq
1.0 eq
Base required for neutralization in couplings
2.0 eq additional base
0 eq
1.0 eq additional base
Predicted lipophilicity & solubility profile
Higher LogP; salt-form solubility characteristics
Lower LogP; neutral species
Intermediate LogP; monohydrochloride behavior

Quantitative Differentiation Against Closest Analogs


Salt Stoichiometry and Molecular Weight Comparison

The target compound is the dihydrochloride salt (C₇H₁₀Cl₂F₃N₃, MW 264.07 g/mol) containing two molar equivalents of HCl per scaffold molecule . Relative to the free base (C₇H₈F₃N₃, MW 191.15 g/mol) [1], this represents a 38.1% increase in formula weight. Relative to the monohydrochloride (C₇H₉ClF₃N₃, MW 227.62 g/mol) , the dihydrochloride has a 16.0% higher formula weight and supplies one additional molar equivalent of HCl. This stoichiometric difference is critical when the scaffold is used directly in reactions requiring precise acid/base accounting, such as amide bond formation or nucleophilic substitution where the secondary amine must be quantitatively neutralized.

Salt Stoichiometry
Head-to-head
MW 264.07 (dihydrochloride) vs 191.15 (free base): +38.1%; vs 227.62 (monohydrochloride): +16.0%. Dihydrochloride supplies +1.0 eq HCl vs monohydrochloride.
Directly determines reaction stoichiometry and yield reproducibility; avoiding a 16–38% mass error in weighing.
Calculated from molecular formulas; purity ranges 95–97%.
Salt selection Stoichiometry Medicinal chemistry Building block characterization

Computed Lipophilicity Differential Between Salt Forms

The dihydrochloride salt exhibits a computed LogP of 1.85 , while the free base has a computed XLogP3-AA of 0.0 [1]. This 1.85 log unit difference reflects the substantial impact of salt formation on predicted partition coefficient, which influences interpretation of computed ADME parameters in drug discovery programs. The dihydrochloride form's higher computed LogP aligns with the empirical observation that hydrochloride salts can exhibit altered lipophilicity profiles compared to their neutral counterparts, and this value is directly relevant when the salt is used without free-basing in high-throughput screening or in silico modeling.

Computed LogP
Head-to-head
Dihydrochloride LogP 1.85 vs free base XLogP3-AA 0.0; Δ +1.85 log units.
Impacts in silico ADME predictions and screening prioritization when using salt-form data directly.
Computed values from vendor and PubChem sources.
Lipophilicity LogP Drug-likeness ADME prediction

Scaffold Provenance in Kinase and TRPC5 Inhibitor Series

The tetrahydroimidazo[1,2-a]pyrazine scaffold bearing a 2-trifluoromethyl group has been specifically employed in the design of potent TRPC5 inhibitors. Compound 12 in the series, which incorporates this scaffold, achieved apparent TRPC5 binding affinity comparable to the parent compound GFB-887 (an investigational Phase II clinical candidate for FSGS) [1]. The 2-CF₃ substitution is structurally analogous to the trifluoromethyl-bearing imidazo[1,2-a]pyrazine core found in clinical-stage SYK inhibitor entospletinib (GS-9973) [2]. In contrast, the same scaffold with alternative 2-substituents (e.g., 2-methyl, 2-bromo, or 2-cyano) yields compounds with different selectivity profiles across the kinome or TRP channel family, as the 2-CF₃ group provides a unique combination of electron-withdrawing character and steric volume (van der Waals volume ~21.3 ų for CF₃ vs. ~13.7 ų for CH₃) [3].

Scaffold Provenance
Class-level
2-CF3 tetrahydroimidazo[1,2-a]pyrazine core used in TRPC5 inhibitor series with binding comparable to reference GFB-887, and related to entospletinib core (SYK inhibitor).
Defines pharmacophore for kinase/TRP channel SAR continuity; alternative 2-substituents shift selectivity profiles.
Qualitative scaffold-level evidence; direct head-to-head building-block data not available.
Kinase inhibitor TRPC5 inhibitor Medicinal chemistry Scaffold hopping

Boc-Protection Efficiency and Base Requirement

A documented synthetic protocol using the free base form (CAS 126069-70-3, derived by neutralization of the dihydrochloride) reports Boc protection of the secondary amine with di-tert-butyl dicarbonate (1.0 eq) and DIPEA (1.0 eq) in dichloromethane, yielding the N-Boc derivative with confirmed LC/MS detection at m/z 236 [M+1-56] [1]. When starting from the dihydrochloride salt, exactly 2.0 equivalents of DIPEA are required to neutralize both HCl molecules before the Boc protection can proceed, whereas starting from the free base requires 0 equivalents of additional base for neutralization. This quantitative difference in base requirement (Δ = 2.0 eq) directly scales with batch size and must be accounted for in process chemistry to avoid under-neutralized conditions that lead to reduced yields.

Boc Protection
Head-to-head
Dihydrochloride requires 3.0 eq DIPEA total (2.0 eq for neutralization + 1.0 eq coupling) vs 1.0 eq total for free base; Δ +2.0 eq DIPEA.
Prevents under-neutralization; ensures reported Boc-protection yields are reproducible in scale-up.
Protocol: Boc₂O (1.0 eq), DCM, 0 °C to rt, LC/MS monitoring.
Synthetic chemistry Boc protection Reaction yield Methodology

Research and Industrial Application Scenarios


Kinase Inhibitor Lead Optimization via Reductive Amination

In kinase inhibitor programs (SYK, BTK, PI3K, Aurora), the dihydrochloride salt is used as a direct coupling partner for carboxylic acid-bearing fragments. The 2-CF₃ motif mimics the trifluoromethyl-substituted core of clinical candidates such as entospletinib . The dihydrochloride form ensures the secondary amine is protonated and non-nucleophilic until precisely neutralized with 2.0 eq of base, enabling controlled, stoichiometric coupling without premature side reactions [1].

TRPC5 Ion Channel Inhibitor Synthesis for Disease Models

Pyridazinone derivatives incorporating this scaffold have demonstrated potent TRPC5 inhibition with selectivity over TRPC3/6/7 and hERG channels . The dihydrochloride salt provides the exact stoichiometry required for large-scale analog synthesis in academic and industrial labs developing next-generation TRPC5 inhibitors for hypertension-induced renal injury and proteinuric kidney diseases.

CNS-Targeted Probe and PET Tracer Development

With a computed LogP of 1.85 and TPSA of 29.85 Ų , the dihydrochloride falls within the favorable CNS drug-like space. The trifluoromethyl group enhances metabolic stability and blood-brain barrier penetration potential, making this building block suitable for constructing CNS-penetrant chemical probes where the free base or monohydrochloride would introduce different physicochemical profiles [1].

Parallel Library Synthesis with Automated Liquid Handling

The dihydrochloride salt is a free-flowing crystalline solid with defined stoichiometry (2.0 eq HCl per molecule) . For automated liquid handling in 96- or 384-well parallel synthesis, the predictable acid content eliminates variability in base dispensing that would arise from using the hygroscopic free base or the inconsistently hydrated monohydrochloride. Storage at 2–8 °C in sealed, dry conditions [1] ensures lot-to-lot consistency over extended periods.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies (SYK, BTK, PI3K)
Dihydrochloride stoichiometry control; 2-CF3 pharmacophore retention
Coupling efficiency and yield consistency in reductive amination/amide formation
TRPC5 pathway research in renal injury models
2-CF3 scaffold selectivity over TRPC3/6/7 and hERG
In-vitro TRPC5 inhibition and selectivity panel assessment
CNS-penetrant probe design
Computed LogP/TPSA profile; metabolic stability conferred by CF3
Blood-brain barrier penetration and metabolic stability assays
Automated parallel library synthesis
Crystalline dihydrochloride salt; defined stoichiometry
Lot-to-lot consistency, dry handling, and compatibility with liquid handlers
Quote Request

Request a Quote for 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.